molecular formula C27H26BrN3O8 B11565216 [2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate CAS No. 349566-39-8

[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

Cat. No.: B11565216
CAS No.: 349566-39-8
M. Wt: 600.4 g/mol
InChI Key: LMFUAWIQAYFCGO-AMVVHIIESA-N
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Description

[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3,4,5-trimethoxybenzoyl chloride and 3-bromobenzoic acid. These intermediates are then subjected to a series of condensation and substitution reactions under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction conditions, including temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in the investigation of cellular processes and the development of diagnostic tools.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the formulation of high-performance products.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.

    Perfluoroalkyl-rhodium and iridium compounds: Complex compounds with unique structural features and reactivity.

Uniqueness

What sets [2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate apart is its combination of functional groups, which provides a unique platform for chemical modifications and applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Properties

CAS No.

349566-39-8

Molecular Formula

C27H26BrN3O8

Molecular Weight

600.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C27H26BrN3O8/c1-35-21-10-16(8-9-20(21)39-27(34)17-6-5-7-19(28)11-17)14-30-31-24(32)15-29-26(33)18-12-22(36-2)25(38-4)23(13-18)37-3/h5-14H,15H2,1-4H3,(H,29,33)(H,31,32)/b30-14+

InChI Key

LMFUAWIQAYFCGO-AMVVHIIESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

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